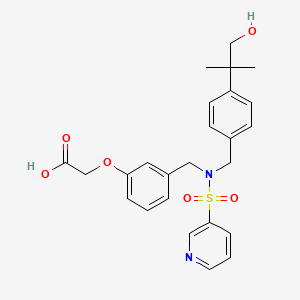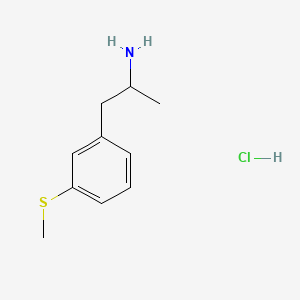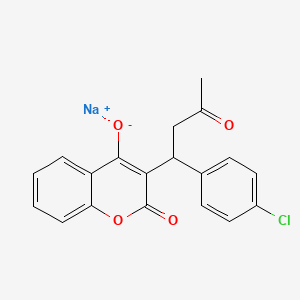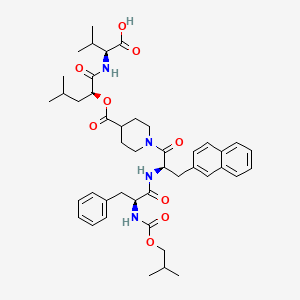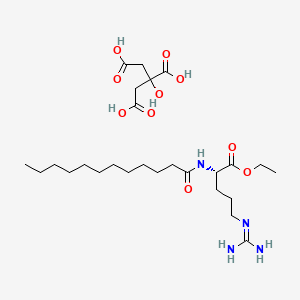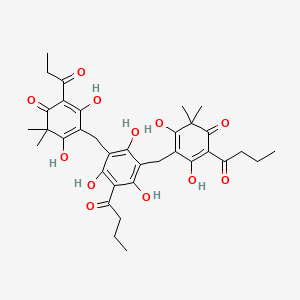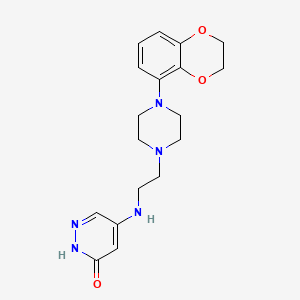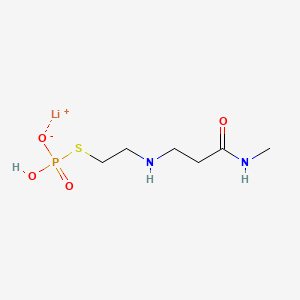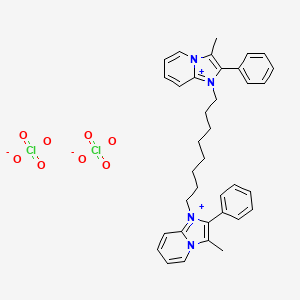
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-octamethylenebis(3-methyl-2-phenyl-, diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .
Vorbereitungsmethoden
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate involves several steps. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization reactions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the formation of the imidazo[1,2-a]pyridine core . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate include other imidazo[1,2-a]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications. Some examples include:
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,5-a]pyridine: Utilized in materials science for its luminescent properties.
Imidazo[2,1-b]thiazole: Explored for its antimicrobial and anticancer activities.
The uniqueness of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry .
Eigenschaften
CAS-Nummer |
93835-27-9 |
|---|---|
Molekularformel |
C36H40Cl2N4O8 |
Molekulargewicht |
727.6 g/mol |
IUPAC-Name |
3-methyl-1-[8-(3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)octyl]-2-phenylimidazo[1,2-a]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C36H40N4.2ClHO4/c1-29-35(31-19-9-7-10-20-31)39(33-23-13-17-25-37(29)33)27-15-5-3-4-6-16-28-40-34-24-14-18-26-38(34)30(2)36(40)32-21-11-8-12-22-32;2*2-1(3,4)5/h7-14,17-26H,3-6,15-16,27-28H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
FAABIUDDRATAJB-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C([N+](=C2N1C=CC=C2)CCCCCCCC[N+]3=C4C=CC=CN4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



